1-tert-butyl-5-nitro-1H-indole
Description
1-tert-butyl-5-nitro-1H-indole (CAS: 952664-78-7) is a substituted indole derivative with a tert-butyl group at the N1 position and a nitro group at the C5 position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 50.8 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-tert-butyl-5-nitroindole |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)13-7-6-9-8-10(14(15)16)4-5-11(9)13/h4-8H,1-3H3 |
InChI Key |
BBQUWLCGRDNGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Effects
- Steric Bulk : The tert-butyl group in 1-tert-butyl-5-nitro-1H-indole provides significant steric hindrance compared to smaller substituents like methyl (e.g., 5-Fluoro-1-methyl-1H-indole ) or allyl (e.g., 1-Allyl-5-nitro-1H-indole ). This bulk may reduce nucleophilic attack at the N1 position .
- Electronic Effects : The nitro group at C5 is a strong electron-withdrawing group, which decreases electron density in the indole ring. This contrasts with electron-donating groups (e.g., methyl in 2-tert-butyl-5-methyl-1H-indole ) or halogens (e.g., fluoro in 5-Fluoro-1-methyl-1H-indole ), which alter aromatic reactivity .
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